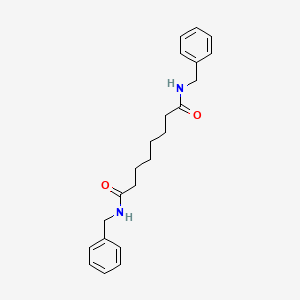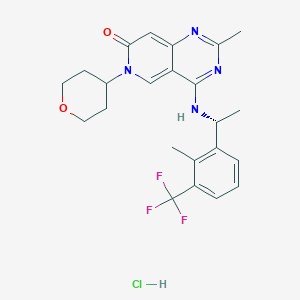![molecular formula C27H27Cl2N3O4S B12461986 N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid: ist eine komplexe organische Verbindung mit der Summenformel C27H29Cl2N3O4S. Diese Verbindung ist bekannt für ihre einzigartige chemische Struktur, die eine Cyclohexylgruppe, eine Dichlorphenylgruppe und eine Phenylsulfonylgruppe umfasst. Aufgrund ihrer besonderen Eigenschaften wird sie in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung der Zwischenprodukte, die dann unter bestimmten Reaktionsbedingungen zu dem Endprodukt kombiniert werden. Zu den in der Synthese verwendeten gängigen Reagenzien gehören Cyclohexylamin, 2,3-Dichlorbenzoylchlorid und Phenylsulfonylchlorid. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und verwendet oft automatisierte Systeme, um die Reaktionsbedingungen präzise zu steuern. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren gewährleistet die Qualität des Endprodukts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, 2,3-dichlorobenzoyl chloride, and phenylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu einer Carbonsäure-Derivats führen, während die Reduktion ein Amin-Derivat erzeugt .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung läuft, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, aber Studien deuten darauf hin, dass sie bestimmte Enzyme hemmen könnten, die an der Zellproliferation und dem Zellüberleben beteiligt sind .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-Cyclohexyl-2-{[N-Phenyl-N-(Phenylsulfonyl)glycyl]amino}benzamid
- N-Cyclohexyl-2-{[N-(2,4-Dichlorphenyl)-N-(Methylsulfonyl)glycyl]amino}benzamid
- N-Cyclohexyl-2-{N-(2,5-Dimethoxybenzyliden)hydrazinoacetyl}amino}benzamid
Vergleich: N-Cyclohexyl-2-{[N-(2,3-Dichlorphenyl)-N-(Phenylsulfonyl)glycyl]amino}benzamid ist einzigartig aufgrund der Anwesenheit der 2,3-Dichlorphenylgruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C27H27Cl2N3O4S |
|---|---|
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
2-[[2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetyl]amino]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C27H27Cl2N3O4S/c28-22-15-9-17-24(26(22)29)32(37(35,36)20-12-5-2-6-13-20)18-25(33)31-23-16-8-7-14-21(23)27(34)30-19-10-3-1-4-11-19/h2,5-9,12-17,19H,1,3-4,10-11,18H2,(H,30,34)(H,31,33) |
InChI-Schlüssel |
MWYQTEYJLRAOEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)
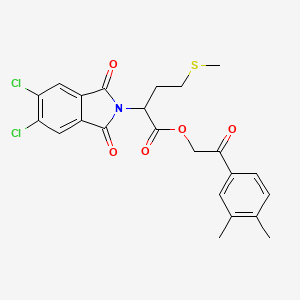
![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
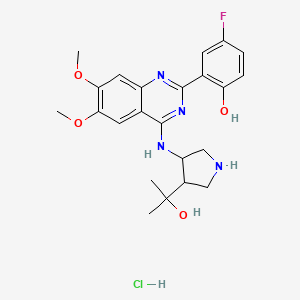
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)



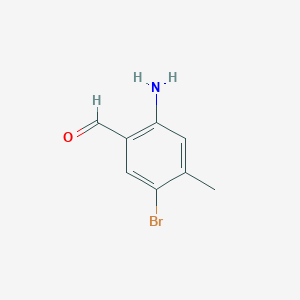
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
